molecular formula C18H20N2O5S B2991511 N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide CAS No. 941986-35-2

N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Cat. No.: B2991511
CAS No.: 941986-35-2
M. Wt: 376.43
InChI Key: QWHAEKFGGWTLIJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenyl substituent and a 1,1-dioxidoisothiazolidin-2-yl moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced solubility and receptor binding . The isothiazolidin dioxide ring may contribute to metabolic stability or act as a hydrogen-bond acceptor, similar to sulfonamide derivatives .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-8-7-14(12-17(16)25-2)19-18(21)13-5-3-6-15(11-13)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHAEKFGGWTLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O5_{5}S
  • Molecular Weight : 372.43 g/mol

The compound is characterized by a benzamide moiety attached to a dimethoxyphenyl group and a dioxidoisothiazolidine ring, contributing to its unique chemical properties and biological activities.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : The compound has demonstrated potential in inhibiting the proliferation of cancer cell lines in vitro, indicating its promise as an anticancer therapeutic.

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits proliferation in various cancer cell lines; induces apoptosis.
AntimicrobialExhibits activity against specific bacterial strains.
Enzyme InhibitionInhibits cyclin-dependent kinases (CDKs), affecting cell cycle progression.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment with the compound.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited effective bactericidal activity at concentrations lower than those required for traditional antibiotics. The compound's ability to disrupt bacterial cell membranes was proposed as a potential mechanism of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Biological Activity Reference
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-indazole derivativeAnticancer properties; enzyme inhibition
2-(3,4-Dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-chromenoneAntioxidant and anticancer activities
3,5-Dimethoxy-N-isopropyl-benzamideNeuroprotective effects; potential analgesic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their synthesis routes, and reported activities:

Compound Name Key Structural Features Synthesis Method Yield/Data Biological/Chemical Relevance Reference
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide 3,4-dimethoxyphenyl; isothiazolidin dioxide Not explicitly provided in evidence N/A Inferred stability/activity from groups
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide; dinitrophenyl Amide coupling, recrystallization (ethanol) Spectral data confirmed (IR, NMR) Antimicrobial, anticancer activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl; benzamide Benzoyl chloride + 3,4-dimethoxyphenethylamine 80% yield; m.p. 90°C Potential CNS or receptor modulation
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl; 3-methylbenzamide 3-methylbenzoyl chloride + amino alcohol Full spectroscopic characterization N,O-bidentate directing group for catalysis
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole core; dual methoxyphenyl substituents One-pot reductive cyclization (Na₂S₂O₄) IR, NMR, LC-MS validated Not specified; likely bioactive

Key Research Findings

  • Bioactivity : Compound W1 () demonstrates antimicrobial and anticancer properties, attributed to the benzimidazole-thioacetamide scaffold. The dinitrophenyl group may enhance electron-withdrawing effects, improving target binding .
  • Synthetic Efficiency : Rip-B () achieved an 80% yield via straightforward amide coupling, highlighting the practicality of benzamide synthesis for scale-up .
  • Catalytic Utility : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables metal-catalyzed C–H functionalization, a feature absent in the target compound but relevant for comparative catalyst design .
  • Structural Flexibility : The one-pot synthesis of the benzimidazole-carboxamide () underscores the versatility of reductive cyclization for complex heterocycles, contrasting with the target compound’s simpler amide linkage .

Critical Analysis of Structural Motifs

  • Isothiazolidin Dioxide vs. Benzimidazole : The isothiazolidin dioxide ring in the target compound may offer superior metabolic stability over benzimidazole-based analogues (e.g., W1), which are prone to oxidative degradation .

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